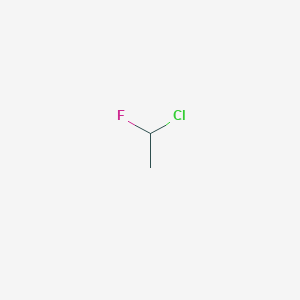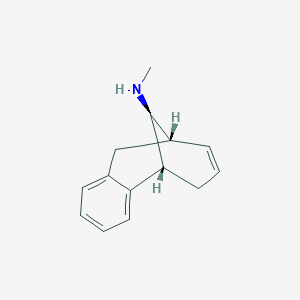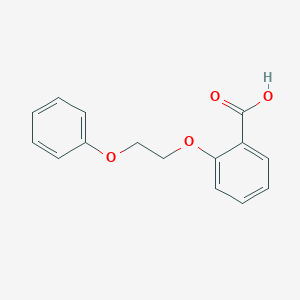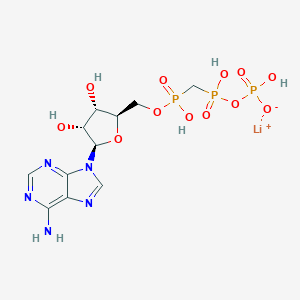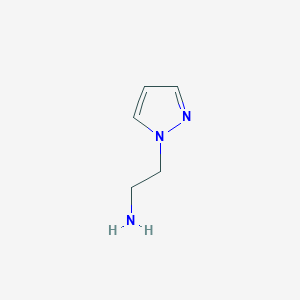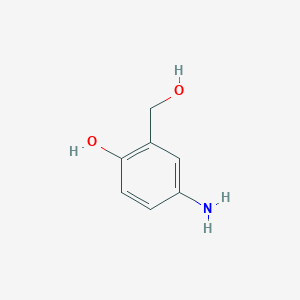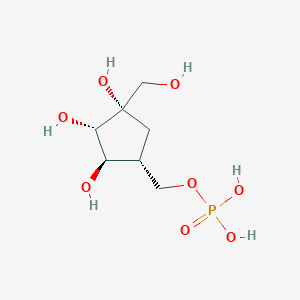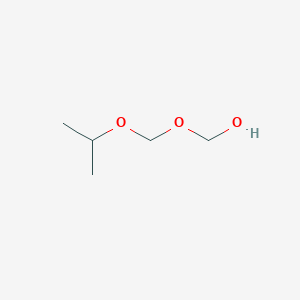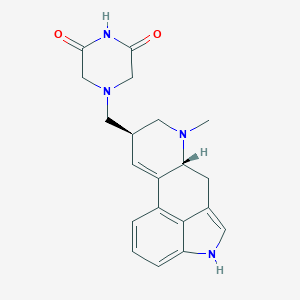
Romergoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Romergoline is a synthetic ergot derivative that has gained significant attention in the field of scientific research due to its potential therapeutic properties. It belongs to the class of dopamine receptor agonists and has been shown to exhibit a high affinity for the D2 and D3 receptor subtypes. The compound has been synthesized using various methods, and its mechanism of action has been extensively studied.
Mecanismo De Acción
The mechanism of action of Romergoline involves its binding to the dopamine D2 and D3 receptor subtypes. The compound acts as an agonist at these receptors, leading to an increase in dopamine transmission in the brain. This results in the activation of the mesocorticolimbic dopaminergic pathway, which is involved in the regulation of mood, behavior, and cognition.
Efectos Bioquímicos Y Fisiológicos
Romergoline has been shown to exhibit a range of biochemical and physiological effects. The compound has been shown to increase the release of dopamine in the brain, leading to an increase in dopamine transmission. This results in the activation of the mesocorticolimbic dopaminergic pathway, which is involved in the regulation of mood, behavior, and cognition. In addition, Romergoline has been shown to exhibit neuroprotective properties, reducing the damage caused by oxidative stress in animal models of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Romergoline in lab experiments is its high affinity for the dopamine D2 and D3 receptor subtypes. This makes it a useful tool for investigating the role of dopamine in various physiological and pathological processes. However, one of the limitations of using Romergoline in lab experiments is its potential for off-target effects. The compound may also exhibit activity at other receptor subtypes, which could complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of Romergoline. One area of research is the investigation of its potential therapeutic properties in the treatment of hyperprolactinemia and other endocrine disorders. Another area of research is the investigation of its potential use in the treatment of neurological disorders such as Parkinson's disease, schizophrenia, depression, and anxiety disorders. In addition, further studies are needed to elucidate the molecular mechanisms underlying the neuroprotective properties of Romergoline in animal models of Parkinson's disease.
Métodos De Síntesis
Romergoline can be synthesized using various methods, including the condensation of 2-bromo-4'-methylacetanilide with 1-(2-bromoethyl)-1H-imidazole, followed by cyclization with sodium hydride. Another method involves the cyclization of 2-bromo-4'-methylacetanilide with 1-(2-bromoethyl)-1H-pyrrole-2,5-dione using potassium tert-butoxide. The compound can also be synthesized using the palladium-catalyzed coupling of 2-bromo-4'-methylacetanilide with 1-(2-bromoethyl)-1H-imidazole.
Aplicaciones Científicas De Investigación
Romergoline has been extensively studied for its potential therapeutic properties in various fields of scientific research. It has been shown to exhibit neuroprotective properties in animal models of Parkinson's disease. The compound has also been investigated for its potential use in the treatment of hyperprolactinemia, a condition characterized by high levels of prolactin in the blood. In addition, Romergoline has been studied for its potential use in the treatment of schizophrenia, depression, and anxiety disorders.
Propiedades
Número CAS |
107052-56-2 |
|---|---|
Nombre del producto |
Romergoline |
Fórmula molecular |
C20H22N4O2 |
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
4-[[(6aR,9S)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]methyl]piperazine-2,6-dione |
InChI |
InChI=1S/C20H22N4O2/c1-23-8-12(9-24-10-18(25)22-19(26)11-24)5-15-14-3-2-4-16-20(14)13(7-21-16)6-17(15)23/h2-5,7,12,17,21H,6,8-11H2,1H3,(H,22,25,26)/t12-,17-/m1/s1 |
Clave InChI |
RJCXNCSJGRUWRW-SJKOYZFVSA-N |
SMILES isomérico |
CN1C[C@@H](C=C2[C@H]1CC3=CNC4=CC=CC2=C34)CN5CC(=O)NC(=O)C5 |
SMILES |
CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)CN5CC(=O)NC(=O)C5 |
SMILES canónico |
CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)CN5CC(=O)NC(=O)C5 |
Otros números CAS |
107052-56-2 |
Sinónimos |
4-(9,10-didehydro-6-methylergolin-8-yl)methylpiperazine-2,6-dione FCE 23884 FCE-23884 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



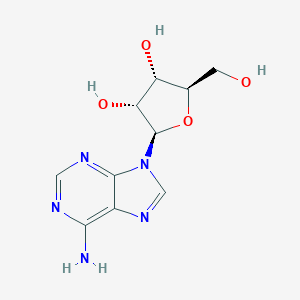
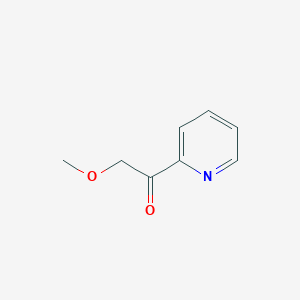
![2-[(4-chloro-2-nitrophenyl)azo]-N-(2,4-dimethylphenyl)-3-oxobutyramide](/img/structure/B11137.png)
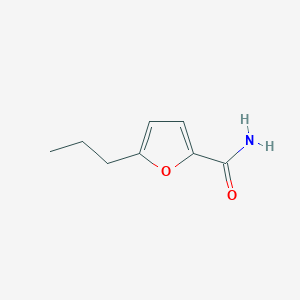
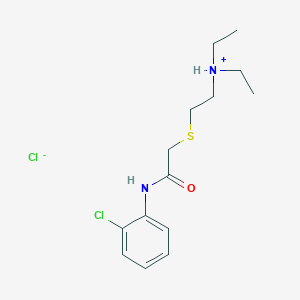
![[[(2R,3S,5R)-5-(2-amino-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B11140.png)
